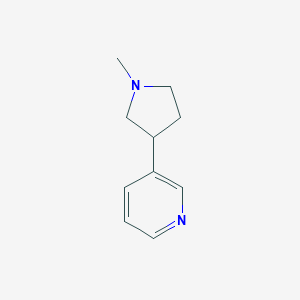

3-(1-Methyl-3-pyrrolidinyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(1-Methyl-3-pyrrolidinyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of the novel compound, 3-(1-Methyl-3-pyrrolidinyl)pyridine. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectroscopic data from analogous structures. This paper aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Introduction

This compound is a structural isomer of nicotine, a well-studied alkaloid. The positional variation of the pyrrolidine ring on the pyridine nucleus, from the 2-position (in nicotine) to the 3-position, is anticipated to confer distinct pharmacological and toxicological properties. This guide details a plausible synthetic route and the expected analytical characterization of this compound, providing a roadmap for its synthesis and verification.

Proposed Synthetic Pathway

A two-step synthetic approach is proposed for the synthesis of this compound. The strategy involves the initial synthesis of the precursor, 3-(pyrrolidin-3-yl)pyridine, via a palladium-catalyzed cross-coupling reaction, followed by N-methylation of the pyrrolidine ring.

A general workflow for the proposed synthesis is illustrated below:

The intricate Dance: A Technical Guide to Nicotine's Mechanism of Action on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the complex molecular interactions between nicotine and nicotinic acetylcholine receptors (nAChRs). It provides a comprehensive overview of the receptor structure, the dynamics of nicotine binding, subsequent receptor activation and desensitization, the influence of subunit composition on nicotine's effects, and the downstream signaling cascades. The quantitative data on nicotine's interaction with various nAChR subtypes are summarized for comparative analysis. Detailed experimental protocols for key investigative techniques are also provided to facilitate research and development in this field.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a major class of ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine.[1] They are also the primary molecular targets for the exogenous alkaloid, nicotine.[2] These receptors are pentameric structures, composed of five subunits arranged symmetrically around a central ion pore.[1][3] In mammals, 17 distinct nAChR subunits have been identified (α1-α10, β1-β4, γ, δ, and ε), which co-assemble to form a vast array of receptor subtypes with diverse pharmacological and physiological properties.[3][4] These subtypes are broadly classified into muscle-type and neuronal-type nAChRs.[1] Neuronal nAChRs are found throughout the central and peripheral nervous systems and are implicated in a wide range of physiological processes, including cognitive function, reward, and anxiety.[2][5]

The binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the nAChR induces a conformational change in the receptor, leading to the opening of the ion channel.[6] This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of downstream signaling events.[1][7]

The Molecular Interaction of Nicotine with nAChRs

Nicotine acts as an agonist at most neuronal nAChRs, meaning it binds to and activates the receptor.[2] The binding site is located at the interface between subunits, typically between an α and a β subunit in heteromeric receptors, or between two α subunits in homomeric α7 receptors.[1] The affinity of nicotine for different nAChR subtypes varies significantly, which is a key determinant of its diverse physiological effects.[8]

Binding Affinity and Potency

The subunit composition of the nAChR profoundly influences its affinity for nicotine. Receptors containing α4 and β2 subunits, particularly the (α4)2(β2)3 stoichiometry, exhibit the highest affinity for nicotine.[9][10] The homomeric α7 nAChR, in contrast, has a lower affinity for nicotine.[9][11] The varying affinities of nicotine for different nAChR subtypes are crucial for its dose-dependent effects and its addictive properties.[8]

| nAChR Subtype | Ligand | Binding Affinity (Ki, nM) | Activation (EC50, µM) | Desensitization (IC50, µM) | Reference |

| α4β2 | Nicotine | 1 | ~0.1-1 | ~0.1-1 | [2][11] |

| Acetylcholine | - | 3 | - | [10] | |

| α3β4 | Nicotine | Low Affinity | >10 | >10 | [4] |

| α7 | Nicotine | Low Affinity | 12 | 80 | [11][12] |

| Acetylcholine | - | 234 | - | [13] |

Note: Values can vary depending on the specific experimental conditions and expression systems used. The asterisk () indicates that other subunits may be present in the receptor complex.*

Receptor Activation and Desensitization

Upon binding nicotine, nAChRs undergo a rapid transition to an open, activated state, allowing ion influx.[6] However, prolonged or repeated exposure to nicotine leads to a state of desensitization, where the receptor becomes refractory to further stimulation, even in the presence of the agonist.[6][14] The kinetics of activation and desensitization are highly dependent on the nAChR subtype.[11] For instance, α7 nAChRs activate and desensitize much more rapidly than α4β2-containing receptors.[13][14] This dynamic interplay between activation and desensitization is a hallmark of nicotine's action and contributes to its complex physiological and behavioral effects.[14] Chronic exposure to nicotine can also lead to an upregulation of certain nAChR subtypes, a phenomenon linked to tolerance and dependence.[6]

Signaling Pathways Downstream of nAChR Activation

The influx of cations, particularly Ca2+, through activated nAChRs triggers a cascade of intracellular signaling events.[7] This can occur through three primary mechanisms: direct Ca2+ entry through the nAChR pore, indirect influx via voltage-gated calcium channels (VGCCs) activated by membrane depolarization, and calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[7][15][16]

These calcium signals, in turn, activate a variety of downstream effectors, including protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), as well as transcription factors like CREB.[7][17] These signaling pathways ultimately modulate a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.[5][7]

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 11. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine | Journal of Neuroscience [jneurosci.org]

- 14. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Nicotine in Animal Models: A Technical Guide

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is central to tobacco addiction. Understanding its pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes the compound—and its metabolic fate is crucial for preclinical research and the development of therapeutic agents. Animal models are indispensable tools in this endeavor, providing a controlled environment to investigate nicotine's complex pharmacology. This technical guide offers an in-depth overview of nicotine's pharmacokinetics and metabolism across various animal models, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of Nicotine

The pharmacokinetic profile of nicotine is characterized by rapid absorption, wide distribution to tissues including the brain, and swift elimination.[1] However, significant variability exists across species, age, and routes of administration.

Absorption and Distribution

Following administration, nicotine is rapidly absorbed and distributed throughout the body. Due to its lipophilic nature, it readily crosses biological membranes, including the blood-brain barrier.[1] Nicotine reaches the brain quickly after entering the bloodstream, binding with high affinity to brain tissue before levels decrease as it is distributed to peripheral tissues.[1] Studies in rats have shown that nicotine has a high affinity for the liver, kidney, spleen, and lung tissues, with the lowest affinity for adipose tissue.[1] The volume of distribution (Vd) is typically large, indicating extensive tissue distribution. For instance, in male Sprague-Dawley rats, the apparent volume of distribution has been reported to range from 4.7 to 5.7 L/kg.[2]

Elimination and Half-Life

Nicotine clearance is primarily driven by hepatic metabolism.[3] The elimination half-life (t½) of nicotine is relatively short in most animal models, contributing to the frequent dosing patterns seen in tobacco use. In male Sprague-Dawley rats, the plasma half-life of nicotine is approximately 1 hour and is generally independent of the dose and route of administration.[1][2] In contrast, the half-life of its primary metabolite, cotinine, is significantly longer, at around 7 hours in male rats.[1] This longer half-life makes cotinine a reliable biomarker for assessing nicotine exposure.[1][4]

Age-related differences are also prominent. Studies comparing early adolescent and adult male Wistar rats found that adolescent rats exhibit a larger volume of distribution and higher plasma clearance, resulting in lower plasma and brain nicotine levels for a given dose compared to adults.[3][5][6]

Metabolism of Nicotine

Nicotine is extensively metabolized, primarily in the liver, with over 80% of the compound being altered before excretion.[7] The metabolic pathways are complex and show considerable species-specific variations. The main enzymatic systems involved are Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and flavin-containing monooxygenase (FMO).[7][8][9]

Major Metabolic Pathways

Three primary pathways account for the majority of nicotine metabolism:

-

C-oxidation (Cotinine Formation): This is the principal pathway, accounting for 70-80% of nicotine metabolism in humans and a significant portion in most animal models.[7] It involves a two-step process. First, nicotine is oxidized at the 5'-position of the pyrrolidine ring by CYP enzymes (predominantly CYP2A6 in humans and its orthologs, like CYP2B1 in rats) to form a nicotine-Δ1'(5')-iminium ion.[1][7] This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase.[7]

-

N'-oxidation: This pathway is catalyzed by flavin-containing monooxygenase 3 (FMO3) and results in the formation of nicotine-N'-oxide.[7] This accounts for approximately 4-7% of nicotine metabolism.[7]

-

N-demethylation: A minor pathway that converts nicotine to nornicotine.[3] While it accounts for a small percentage of overall metabolism, nornicotine is pharmacologically active and may contribute to nicotine's effects.[10]

Other pathways include glucuronidation, where UGT enzymes attach a glucuronic acid moiety to nicotine, and the formation of nicotine isomethonium ion through methylation.[7]

Key Metabolites

-

Cotinine: The most abundant metabolite. Due to its longer half-life, it is the preferred biomarker for quantifying nicotine exposure.[11] Cotinine itself is further metabolized, primarily by CYP2A6, to other compounds like trans-3'-hydroxycotinine.[1]

-

Trans-3'-hydroxycotinine (3-OH-cotinine): A major metabolite of cotinine and the most plentiful nicotine metabolite found in the urine of most species.[9][12] The ratio of 3-OH-cotinine to cotinine is often used to phenotype CYP2A6 activity.[11]

-

Nicotine-N'-oxide: A primary metabolite formed via FMO3.[7] Its formation can vary between species; it is a significant metabolite in guinea pigs and rats but less so in hamsters and rabbits.[12]

-

Nornicotine: A pharmacologically active metabolite formed through N-demethylation.[3][10]

Species-Specific Differences

Metabolic profiles differ significantly across animal species. For example:

-

Rats: Cotinine is a significant urinary metabolite.[12] The primary CYP enzyme involved in nicotine metabolism is CYP2B1.[1] Female rats generally exhibit lower rates of hepatic drug metabolism compared to males.[3]

-

Guinea Pigs, Hamsters, and Rabbits: 3'-Hydroxycotinine is a major urinary metabolite of both S-(-)-nicotine and R-(+)-nicotine.[12] Cotinine is not a major urinary metabolite in these species, unlike in rats.[12]

-

Mice: The brain half-life of nicotine is very short (6-7 minutes), while the half-life of cotinine is longer (20-30 minutes).[13][14]

Experimental Protocols

Reproducible and robust experimental design is fundamental to pharmacokinetic and metabolism studies.

Animal Models

Sprague-Dawley and Wistar rats are the most commonly used models for nicotine PK studies.[1][5][15] The choice of species, strain, age, and sex should be carefully considered and justified, as these variables can significantly impact results.[3][16] For instance, adolescent animals may be chosen to model smoking initiation.[3][5]

Administration of Nicotine

The route of administration should align with the study's objectives.

-

Intravenous (IV): Administered via infusion, this route provides 100% bioavailability and is essential for determining fundamental PK parameters like clearance and volume of distribution.[1][3]

-

Subcutaneous (SC): A common route that provides slower absorption compared to IV.[3][5]

-

Oral Gavage (PO): Used to study first-pass metabolism. Nicotine bioavailability via this route in rats has been reported to be around 53%.[1][15]

-

Nose-only Inhalation (INH): This route most closely mimics human tobacco use and is critical for studies related to smoking and vaping.[1][15]

Nicotine is typically administered as a salt (e.g., nicotine hydrogen tartrate) dissolved in sterile saline, with the pH adjusted to 7.4.[3][17]

Blood and Tissue Sample Collection

-

Blood Sampling: Serial blood samples are collected to characterize the concentration-time profile. Common sites in rodents include the saphenous vein, tail vein, and submandibular vein for repeated sampling in conscious animals.[3][18][19] Cardiac puncture is used for terminal blood collection under anesthesia.[20] The use of catheters can reduce stress from repeated needle sticks.[18] Samples are typically collected in tubes containing an anticoagulant (e.g., heparin) and immediately placed on ice.[17] Plasma is separated by centrifugation.

-

Tissue Sampling: For distribution studies, animals are euthanized at various time points post-administration. Tissues of interest (e.g., brain, liver, lungs, kidney) are harvested, weighed, and homogenized for analysis.[1]

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying nicotine and its metabolites in biological matrices due to its high sensitivity and specificity.[5][11]

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.[4][21]

-

Chromatography: Reversed-phase columns (e.g., C18) are commonly used to separate nicotine and its various metabolites.[21]

-

Detection: Mass spectrometry allows for the precise identification and quantification of each compound, often using isotopically labeled internal standards to ensure accuracy.[21]

Data Presentation: Pharmacokinetic Parameters

Quantitative data from PK studies are summarized to facilitate comparison across different conditions and models.

Table 1: Pharmacokinetic Parameters of Nicotine in Male Sprague-Dawley Rats Following a Single Administration.

| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | t½ (h) |

|---|---|---|---|---|---|

| IV | 0.076 | - | - | 17.42 | 0.98 |

| PO | 0.076 | 0.25 | 10.83 | 9.22 | 1.16 |

| INH | 0.076 (equiv.) | 0.08 | 47.99 | 90.00 | 1.15 |

Data compiled from a study by Ding et al. (2024) for illustrative purposes.[1] Tmax and Cmax are not applicable for IV bolus. AUC is AUC0-inf. t½ is elimination half-life.

Table 2: Comparative Pharmacokinetic Parameters of Nicotine and Cotinine in Rats.

| Compound | Parameter | Value | Species/Strain | Reference |

|---|---|---|---|---|

| Nicotine | Half-life (t½) | 0.9 - 1.1 h | Sprague-Dawley | [2] |

| Clearance (CL) | 2.9 - 3.9 L/h/kg | Sprague-Dawley | [2] | |

| Volume of Distribution (Vd) | 4.7 - 5.7 L/kg | Sprague-Dawley | [2] | |

| Cotinine | Half-life (t½) | ~7 h | Male Rat | [1] |

| Half-life (t½) | 5.0 - 9.0 h | Rat | [13] | |

| Clearance (CL) | 0.12 - 0.21 L/h/kg | Rat | [14] |

| | Volume of Distribution (Vd) | 0.7 - 1.5 L/kg | Rat |[14] |

Table 3: Pharmacokinetic Parameters in Early Adolescent (EA) vs. Adult (AD) Male Wistar Rats after Intravenous (IV) Nicotine Administration (0.2 mg/kg).

| Parameter | Early Adolescent (EA) | Adult (AD) | Reference |

|---|---|---|---|

| Volume of Distribution (Vd) | 1.6-fold larger than AD | - | [3][5] |

| Plasma Clearance (CL) | 2-fold higher than AD | - | [3][5] |

This table highlights the significant age-related differences in nicotine pharmacokinetics.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Primary metabolic pathways of nicotine.

Caption: General experimental workflow for a nicotine PK study.

Conclusion

The study of nicotine pharmacokinetics and metabolism in animal models provides foundational knowledge for understanding its addictive potential and for developing novel smoking cessation therapies. Rats, particularly the Sprague-Dawley strain, serve as a robust model, though researchers must remain cognizant of species- and age-dependent variations. Methodologies involving discrete administration routes and highly sensitive analytical techniques like LC-MS/MS are critical for generating reliable data. This guide summarizes the core principles and quantitative data, offering a framework for designing and interpreting preclinical studies on nicotine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. Nicotine pharmacokinetics in rats is altered as a function of age, impacting the interpretation of animal model data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine - Wikipedia [en.wikipedia.org]

- 9. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]

- 18. Blood sampling: General principles | NC3Rs [nc3rs.org.uk]

- 19. neoteryx.com [neoteryx.com]

- 20. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neurobiology of Nicotine Addiction and its Reward Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotine dependence is a chronic, relapsing disorder driven by the complex interplay between nicotine, the primary psychoactive component in tobacco, and the brain's endogenous reward systems. This technical guide provides a comprehensive overview of the core neurobiological mechanisms underlying nicotine addiction, with a specific focus on the molecular interactions, signaling pathways, and neuroadaptations that sustain this behavior. We delve into the critical role of nicotinic acetylcholine receptors (nAChRs), the modulation of the mesolimbic dopamine system, and the intricate involvement of GABAergic and glutamatergic neurotransmission. Furthermore, this guide presents detailed methodologies for key experimental paradigms used to investigate nicotine's reinforcing effects and summarizes critical quantitative data from foundational studies in the field. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study of addiction and the development of novel therapeutics for smoking cessation.

Molecular Mechanisms: The Nicotinic Acetylcholine Receptor (nAChR)

Nicotine exerts its primary effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[1][3] The diversity of nAChR subtypes, arising from different combinations of α (alpha) and β (beta) subunits, dictates their pharmacological and biophysical properties, including their affinity for nicotine and their ion permeability.[4][5]

Neuronal nAChRs are broadly classified into two types: homomeric receptors, composed of five identical subunits (e.g., (α7)₅), and heteromeric receptors, which are combinations of different α and β subunits (e.g., (α4)₂(β2)₃).[1] The α4β2 subtype is the most abundant high-affinity nAChR in the brain and is considered the primary mediator of nicotine dependence.[4] Chronic exposure to nicotine leads to a paradoxical upregulation of high-affinity nAChRs, a neuroadaptation that is believed to contribute to tolerance and the severity of withdrawal symptoms.[3]

Quantitative Data: nAChR Subunit Binding Affinities

The affinity of nicotine and other ligands for different nAChR subtypes is a critical determinant of their potency and effects. Binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a specific radioligand in a binding assay. Lower Ki values indicate higher binding affinity.

| Ligand | nAChR Subtype | Ki (nM) | Reference |

| Nicotine | α4β2 | ~1-5 | [6] |

| Nicotine | α3β4 | ~50-100 | [7] |

| Nicotine | α7 | >1000 | [7] |

| Varenicline (Partial Agonist) | α4β2 | ~0.1-0.5 | [4] |

| Mecamylamine (Antagonist) | α4β2 | ~10-20 | [1] |

| α-Bungarotoxin (Antagonist) | α7 | ~1-2 | [1] |

| (S)-QND8 (Selective Ligand) | α3β4 | 2.48 | [7] |

| AK3 (Selective Ligand) | α3β4 | 3.18 | [7] |

The Neurobiology of Nicotine Reward

The reinforcing effects of nicotine, which drive the initiation and maintenance of addiction, are primarily mediated by the mesolimbic dopamine system, often referred to as the brain's "reward pathway."[5] This circuit originates in the ventral tegmental area (VTA), with dopaminergic (DA) neurons projecting to the nucleus accumbens (NAc) and the prefrontal cortex.[5]

Dopaminergic Activation in the VTA

Nicotine increases the activity of VTA DA neurons through a complex interplay of direct excitation and indirect disinhibition.[8] Nicotine directly binds to high-affinity α4β2* nAChRs located on the cell bodies and dendrites of DA neurons, causing depolarization and an increase in their firing rate.[9][10] This leads to a subsequent release of dopamine in the NAc.[5]

The Role of GABA and Glutamate

The activity of VTA DA neurons is tightly regulated by local inhibitory GABAergic interneurons and excitatory glutamatergic inputs. Nicotine also acts on nAChRs located on these neurons, creating a more complex modulatory effect.

-

GABAergic Disinhibition: VTA GABA neurons, which normally inhibit DA neuron activity, also express nAChRs.[8] While nicotine initially excites these GABA neurons, their nAChRs desensitize more rapidly than those on DA neurons.[8] This leads to a sustained period of reduced GABAergic inhibition (disinhibition) of DA neurons, further promoting dopamine release.

-

Glutamatergic Excitation: Nicotine enhances the release of glutamate in the VTA by acting on presynaptic α7-containing nAChRs on glutamatergic terminals.[11] This increased glutamate release further excites DA neurons, contributing to their activation and promoting synaptic plasticity, which is thought to be a key mechanism in the development of addiction.[11]

Quantitative Data: Nicotine's Effect on Dopamine Dynamics

The effects of nicotine on dopamine neuron firing and subsequent dopamine release have been quantified using electrophysiology and in vivo microdialysis.

| Experimental Paradigm | Brain Region | Nicotine Dose/Conc. | Observed Effect | Reference |

| Electrophysiology (In Vitro) | VTA DA Neurons | 300 nM | Significant, persistent increase in firing frequency | [9] |

| VTA DA Neurons | 1 µM | Firing rate increased to 132 ± 10% of baseline | [10] | |

| VTA GABA Neurons | (Microelectrophoresis) | 200-500% enhancement of firing rate | [8] | |

| In Vivo Microdialysis | Nucleus Accumbens | 1.8 mg/kg (i.p.) | 30.8 ± 8.3% increase in extracellular DA | [12] |

| Nucleus Accumbens | 3.5 mg/kg (i.p.) | 51.2 ± 9.1% increase in extracellular DA | [12] | |

| Nucleus Accumbens | Self-administration | Nicotine challenge produced a 112% of basal DA increase | [13] |

Neuroadaptations and Withdrawal

Chronic nicotine exposure leads to significant neuroadaptive changes in the brain, which are responsible for the development of tolerance, dependence, and a characteristic withdrawal syndrome upon cessation.

A key neuroadaptation is the upregulation of nAChRs, particularly the α4β2 subtype, in response to chronic receptor desensitization caused by nicotine.[3] During periods of abstinence, these upregulated and newly responsive receptors are thought to become overactive, contributing to the hyperexcitability and negative affective states associated with withdrawal.[3]

The nicotine withdrawal syndrome is characterized by a hypodopaminergic state in the NAc, which is believed to underlie the anhedonia (inability to feel pleasure) and dysphoria experienced by individuals attempting to quit.[13]

Timeline of Nicotine Withdrawal Symptoms

The onset and duration of withdrawal symptoms can vary, but a general timeline has been established.

| Time Since Last Nicotine Use | Common Symptoms | Reference |

| 4-24 hours | Irritability, anxiety, cravings, restlessness, increased appetite | [2][14][15] |

| Day 3 | Peak intensity of physical and psychological symptoms, headaches | [2][14][15] |

| 1 week | Physical symptoms (headaches, restlessness) begin to subside | [14][15][16] |

| 2-4 weeks | Most physical symptoms resolve; psychological symptoms (anxiety, low mood, cravings) may persist | [2][14][16][17] |

| 1+ month | Brain fog clears, appetite stabilizes; occasional cravings can persist | [16][17] |

Key Experimental Methodologies in Nicotine Research

Understanding the neurobiology of nicotine addiction relies on a variety of sophisticated preclinical research models.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the effects of drugs on brain reward function. Animals are trained to perform an action (e.g., press a lever) to receive a brief electrical stimulation to a reward-related brain area, such as the medial forebrain bundle. The minimum current intensity that sustains responding is the reward threshold. Drugs that enhance reward function, like nicotine, typically lower this threshold.

-

Detailed Methodology:

-

Surgery: Male Sprague-Dawley rats are anesthetized (e.g., ketamine/xylazine) and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.[18]

-

Training: Rats are trained in operant chambers to respond for electrical brain stimulation. A discrete-trial current-threshold procedure is often used, where the intensity of the stimulation is varied across trials to determine the threshold at which the animal will reliably respond.[18]

-

Drug Administration: Once stable baseline thresholds are established, animals are administered various doses of nicotine (e.g., 0.125, 0.25, 0.50, 1.0 mg/kg, s.c.) or other compounds prior to the ICSS session.[18]

-

Data Analysis: Changes in the ICSS threshold are measured. A decrease in the threshold indicates a reward-enhancing effect, while an increase suggests an aversive or reward-attenuating effect.[18][19]

-

In Vivo Microdialysis

This technique allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals. It is a cornerstone for studying how drugs like nicotine alter neurochemical dynamics.

-

Detailed Methodology:

-

Surgery: A guide cannula is stereotaxically implanted, targeting a brain region of interest (e.g., the nucleus accumbens shell).[13][20]

-

Probe Insertion: Following recovery, a microdialysis probe (a semi-permeable membrane) is inserted through the guide cannula.[21]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21] Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF.

-

Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).[13]

-

Analysis: The concentration of dopamine (and its metabolites) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13][22]

-

Data Interpretation: Changes in dopamine concentration following nicotine administration are expressed as a percentage of the stable baseline levels collected before the drug was given.

-

Slice Electrophysiology

This in vitro technique allows for the direct measurement of the electrical properties of individual neurons and their responses to pharmacological agents.

-

Detailed Methodology:

-

Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. A vibratome is used to cut thin (e.g., 200-300 µm) brain slices containing the region of interest (e.g., the VTA).[9]

-

Recording: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

Cell Identification: Neurons (e.g., VTA DA neurons) are visually identified. Their identity can be confirmed by their characteristic firing patterns and electrophysiological properties (e.g., presence of an Iₕ current).[9][23]

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. Recordings can be made in different configurations (e.g., whole-cell, cell-attached) to measure action potentials, postsynaptic currents, or membrane potential.

-

Drug Application: Nicotine or other pharmacological agents are applied to the slice via the perfusion bath to observe their effects on neuronal activity.[9][10]

-

Conclusion and Future Directions

The neurobiology of nicotine addiction is a multifaceted field centered on the interaction of nicotine with nAChRs and the subsequent modulation of the brain's reward circuitry. The activation of the mesolimbic dopamine system, refined by the complex interplay of GABAergic and glutamatergic signaling, establishes the primary reinforcing properties of the drug. Chronic use induces profound neuroadaptations, including nAChR upregulation and a hypodopaminergic state during withdrawal, which perpetuate the addiction cycle. The experimental methodologies detailed herein—ICSS, microdialysis, and electrophysiology—are crucial tools that have enabled the elucidation of these mechanisms. Future research, leveraging these techniques alongside advanced genetic and imaging tools, will be vital for identifying novel molecular targets and developing more effective pharmacotherapies to combat nicotine dependence.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Nicotine withdrawal: Symptoms, timeline, and how to cope [medicalnewstoday.com]

- 3. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "The Effects of Acute and Chronic Nicotine on GABA and Dopamine Neurons" by Devin Hardy Taylor [scholarsarchive.byu.edu]

- 9. Nicotine Persistently Activates Ventral Tegmental Area Dopaminergic Neurons via Nicotinic Acetylcholine Receptors Containing α4 and α6 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotine Potentiation of Excitatory Inputs to Ventral Tegmental Area Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.azregents.edu [experts.azregents.edu]

- 12. researchgate.net [researchgate.net]

- 13. Neuroadaptive changes in the mesoaccumbens dopamine system after chronic nicotine self-administration: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ikonrecoverycenters.org [ikonrecoverycenters.org]

- 15. Nicotine Withdrawal: What to Expect and How to Cope - GoodRx [goodrx.com]

- 16. Nicotine Withdrawals: Symptoms, Side-Effects, and Duration [webmd.com]

- 17. verywellmind.com [verywellmind.com]

- 18. Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Physicochemical Properties of 3-(1-Methyl-3-pyrrolidinyl)pyridine Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of pyridine-pyrrolidine compounds, with a specific focus on the structural isomer 3-(1-Methyl-3-pyrrolidinyl)pyridine and its potential salts. Due to a notable lack of available experimental data for the 3-substituted isomer, this document presents a detailed analysis of the well-characterized and structurally related isomer, 3-(1-Methyl-2-pyrrolidinyl)pyridine (nicotine), as a primary reference point. The guide includes a comparative structural analysis, tabulated physicochemical data for nicotine salts, and detailed, generalized experimental protocols for the characterization of novel pyridine-pyrrolidinyl salts. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

Introduction

The pyridine-pyrrolidine scaffold is a core structural motif in a variety of biologically active compounds. The isomeric position of the substituents on the pyrrolidine ring can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide addresses the physicochemical characteristics of this compound salts.

It is critical to note that a thorough review of the scientific literature reveals a significant lack of experimental data specifically for this compound and its salts. In contrast, the isomeric compound, 3-(1-Methyl-2-pyrrolidinyl)pyridine, commonly known as nicotine, has been extensively studied. Therefore, this guide will provide a detailed account of the physicochemical properties of nicotine and its salts as a comparative framework. Understanding these properties is crucial for predicting the behavior of the 3-substituted isomer in various experimental and physiological settings.

Structural Analysis: 3- vs. 2-Substituted Isomers

The fundamental difference between the requested compound and its well-documented isomer lies in the attachment point of the pyridine ring to the N-methylpyrrolidine ring. In this compound, the pyridine moiety is connected to the 3-position of the pyrrolidine ring, whereas in nicotine (3-(1-Methyl-2-pyrrolidinyl)pyridine), it is attached at the 2-position. This seemingly minor structural change can have a profound impact on the molecule's three-dimensional conformation, polarity, and ability to interact with biological targets and form crystalline salts.

Caption: Comparative chemical structures of the 3- and 2-substituted isomers.

Physicochemical Data of 3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine) and its Salts

The following tables summarize key physicochemical data for nicotine and some of its salt forms. This information provides a baseline for estimating the properties of the 3-substituted isomer's salts.

Table 1: General Physicochemical Properties of Nicotine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Melting Point | -79 °C | [2] |

| Boiling Point | 247 °C | [2] |

| Solubility in Water | 1000 mg/mL (miscible) | [3] |

| logP (Octanol/Water) | 1.17 | [3] |

| pKa | 8.02 (pyrrolidine N), 3.12 (pyridine N) |

Table 2: Crystalline Properties of Nicotine Salts

| Salt Form | Crystal System | Space Group | Key Cell Parameters | Reference |

| Tetrachloridocobaltate(II) monohydrate | Orthorhombic | P2₁2₁2₁ | a=7.0752 Å, b=7.5085 Å, c=29.3383 Å | [4] |

| Tetrachloridozincate(II) monohydrate | Orthorhombic | P2₁2₁2₁ | a=7.0752 Å, b=7.5085 Å, c=29.3383 Å | [4] |

Experimental Protocols for Physicochemical Characterization

The following are generalized experimental protocols that can be employed to determine the physicochemical properties of this compound salts.

Salt Synthesis and Purification

The synthesis of pyridinium salts can be achieved through a straightforward quaternization reaction.

Caption: General workflow for the synthesis of pyridinium salts.

Protocol:

-

Dissolve this compound in a suitable organic solvent (e.g., ethanol, diethyl ether).

-

Add a stoichiometric equivalent of the desired acid (e.g., HCl, HBr, tartaric acid) dissolved in the same or a miscible solvent.

-

Stir the mixture at room temperature for a specified period.

-

If precipitation occurs, collect the solid by filtration. If not, crystallization can be induced by cooling or by the addition of a non-polar co-solvent.

-

Wash the resulting salt with a cold solvent and dry it under a vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Melting Point Determination

The melting point is a crucial indicator of purity and crystalline form.

Protocol:

-

A small, finely ground sample of the salt is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range over which the sample melts is recorded. A sharp melting range typically indicates high purity.

Solubility Assessment

Aqueous and non-aqueous solubility are critical for drug development.

Protocol (Equilibrium Shake-Flask Method):

-

An excess amount of the salt is added to a known volume of the solvent (e.g., water, buffer at various pH values, ethanol).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solids.

-

The concentration of the dissolved salt in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the salt.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Protocol:

-

Single crystals of the salt are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined to obtain the precise atomic coordinates.

Conclusion

While direct experimental data on the physicochemical properties of this compound salts are currently unavailable in the public domain, this guide provides a robust framework for their investigation. By leveraging the extensive data available for the isomeric nicotine and its salts, and by employing the standardized experimental protocols outlined herein, researchers can systematically characterize these novel compounds. Such characterization is an indispensable step in the rational design and development of new chemical entities for therapeutic applications. Further research into the synthesis and characterization of the 3-substituted isomer is highly encouraged to fill the existing knowledge gap.

References

In Vitro and In Vivo Models for Studying Nicotine Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro and in vivo models utilized in the study of nicotine dependence. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the experimental frameworks, key signaling pathways, and quantitative data integral to this field of research.

Introduction to Nicotine Dependence Models

Nicotine, the primary psychoactive component in tobacco, establishes and maintains dependence through its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2][3] This interaction triggers a cascade of neurochemical events, most notably the release of dopamine in the mesolimbic pathway, which is strongly associated with reward and reinforcement.[4][5][6] To unravel the complex mechanisms underlying nicotine addiction and to develop effective therapeutic interventions, a variety of preclinical models have been established. These models, spanning from cellular systems to whole organisms, allow for the controlled investigation of the molecular, cellular, and behavioral aspects of nicotine dependence.

In Vitro Models

In vitro models provide a controlled environment to investigate the direct effects of nicotine on cellular and molecular processes, divorced from the complexities of a whole biological system.

Cell Culture Systems

Primary neuronal cultures and cell lines expressing specific nAChR subtypes are fundamental tools for studying the direct actions of nicotine. These systems are invaluable for characterizing receptor binding, ion channel function, and downstream signaling events. For example, studies using cell lines have been instrumental in understanding how chronic nicotine exposure leads to the upregulation of nAChRs, a key neuroadaptation in the development of dependence.[3][6]

Experimental Protocol: Nicotine-Induced nAChR Upregulation in PC12 Cells

-

Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin.

-

Nicotine Treatment: Cells are treated with varying concentrations of nicotine (e.g., 100 nM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Membrane Preparation: Following treatment, cell membranes are harvested by homogenization and centrifugation.

-

Receptor Binding Assay: The density of nAChRs is quantified using radioligand binding assays with ligands such as [³H]epibatidine or [³H]cytisine.

-

Data Analysis: The binding data is analyzed to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd), providing a quantitative measure of receptor upregulation.

Organ-on-a-Chip Models

More advanced in vitro systems, such as organ-on-a-chip technology, allow for the co-culture of different cell types in a microfluidic device that mimics the physiological environment of a specific organ. For instance, a "lung-on-a-chip" model can be used to study the effects of inhaled nicotine on airway epithelial cells and subsequent systemic absorption.[7][8] These models offer a more physiologically relevant context for studying the initial interactions of nicotine with the body.

In Vivo Models

In vivo models using laboratory animals, primarily rodents, are indispensable for understanding the behavioral and systemic effects of nicotine that lead to dependence. These models are designed to recapitulate key aspects of human addiction, including drug reinforcement, reward, and withdrawal.

Nicotine Self-Administration

The intravenous self-administration paradigm is considered the gold standard for assessing the reinforcing properties of a drug.[9][10] In this model, animals learn to perform an action, such as pressing a lever, to receive an infusion of nicotine. The rate and pattern of lever pressing provide a direct measure of the drug's reinforcing efficacy.

Experimental Protocol: Intravenous Nicotine Self-Administration in Rats

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.

-

Operant Conditioning: Animals are placed in an operant conditioning chamber equipped with two levers. Responses on the "active" lever result in the delivery of a nicotine infusion (e.g., 0.03 mg/kg/infusion) and the presentation of a discrete cue (e.g., a light or tone). Responses on the "inactive" lever have no programmed consequences.[11]

-

Acquisition Phase: Daily sessions (e.g., 2 hours) are conducted until stable responding is achieved, indicating that the animal has learned the association between the lever press and the drug reward.[11]

-

Dose-Response Evaluation: The reinforcing effects of different unit doses of nicotine are assessed to determine the dose-response curve.

-

Extinction and Reinstatement: Following acquisition, lever pressing can be extinguished by replacing nicotine with saline. The reinstatement of drug-seeking behavior can then be triggered by presenting drug-associated cues, a small, non-contingent "priming" dose of nicotine, or a stressor.[12]

| Parameter | Typical Value/Range | Reference |

| Nicotine Dose (IV) | 0.01 - 0.05 mg/kg/infusion | [11] |

| Session Duration | 1 - 2 hours | [11] |

| Reinforcement Schedule | Fixed Ratio (FR) 1 or 5 | [11][13] |

| Acquisition Criteria | Stable responding for 3-5 consecutive days | [11] |

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding effects of a drug by measuring the animal's preference for an environment that has been previously paired with the drug's effects.[14] An increase in the time spent in the drug-paired environment is interpreted as an indication of the drug's rewarding properties.

Experimental Protocol: Nicotine-Induced Conditioned Place Preference in Mice

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Pre-Conditioning Phase: On the first day, the animal is allowed to freely explore both chambers to determine any baseline preference.

-

Conditioning Phase: Over several days, the animal receives injections of nicotine (e.g., 0.1-1.0 mg/kg, s.c.) and is confined to one chamber, and on alternate days, receives a saline injection and is confined to the other chamber.[14][15]

-

Post-Conditioning (Test) Phase: The animal is placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.[14] A significant increase in time spent in the nicotine-paired chamber indicates a conditioned place preference.

| Parameter | Typical Value/Range | Reference |

| Nicotine Dose (s.c.) | 0.1 - 1.4 mg/kg | [15] |

| Conditioning Sessions | 3-4 pairings with nicotine | [14][15] |

| Conditioning Duration | 30 minutes per session | [14] |

Nicotine Withdrawal Models

Chronic exposure to nicotine leads to neuroadaptations that result in a withdrawal syndrome upon cessation of drug use. Animal models are used to study both the somatic and affective signs of nicotine withdrawal.

Experimental Protocol: Assessment of Nicotine Withdrawal in Mice

-

Induction of Dependence: Mice are chronically treated with nicotine, often via osmotic minipumps implanted subcutaneously, which deliver a constant infusion of the drug (e.g., 12-24 mg/kg/day) for a period of 14 days.[16]

-

Precipitated or Spontaneous Withdrawal: Withdrawal can be precipitated by administering a nicotinic receptor antagonist, such as mecamylamine, or can occur spontaneously following the removal of the minipump.[17]

-

Assessment of Somatic Signs: Somatic signs of withdrawal are observed and scored, and may include behaviors such as chewing, teeth-chattering, tremors, and ptosis.[17]

-

Assessment of Affective Signs: Affective signs, such as anxiety-like behavior and anhedonia, are measured using specific behavioral tests.

| Withdrawal Sign | Assessment Method | Typical Observation | Reference |

| Somatic Signs | Observational Scoring | Increased frequency of chewing, teeth-chattering, etc. | [17] |

| Anxiety-like Behavior | Elevated Plus Maze | Decreased time spent in the open arms | [18] |

| Anhedonia | Sucrose Preference Test | Decreased preference for sucrose solution | [16][18] |

Signaling Pathways in Nicotine Dependence

The addictive properties of nicotine are primarily mediated by its effects on the brain's reward circuitry. The following diagrams illustrate the key signaling pathways involved.

Caption: Nicotine's action on the mesolimbic dopamine pathway.

Caption: Cellular signaling cascade following nicotine binding to nAChRs.

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Conclusion

The in vitro and in vivo models described in this guide are essential for advancing our understanding of the neurobiological mechanisms of nicotine dependence. While in vitro models offer unparalleled control for dissecting molecular and cellular events, in vivo models are crucial for examining the complex behavioral manifestations of addiction. The continued refinement of these models, coupled with emerging technologies, will undoubtedly facilitate the development of more effective strategies for the prevention and treatment of tobacco use disorder.

References

- 1. Insights into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. Psycoloquy 12(001): The Role of Mesolimbic Dopamine in Nicotine Dependence [cogsci.ecs.soton.ac.uk]

- 5. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimisation of an in vitro human cardiovascular model on-a-chip for toxicological assessment of nicotine delivery products [frontiersin.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Biological Insights into Smoking Cessation - Smoking Cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic insights into nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of 3-(1-Methyl-2-pyrrolidinyl)pyridine (Nicotine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Methyl-2-pyrrolidinyl)pyridine, colloquially known as nicotine, is a potent parasympathomimetic alkaloid found in the nightshade family of plants (Solanaceae).[1] For centuries, the tobacco plant, its primary source, has been used for medicinal and recreational purposes.[2] This technical guide provides a comprehensive historical perspective on the discovery of nicotine, detailing the key scientific milestones from its initial isolation to the elucidation of its structure and its first chemical synthesis. The guide also presents a summary of its physicochemical properties, an overview of the experimental methodologies employed by early pioneers, and a visualization of its primary signaling pathway.

Historical Timeline of Discovery

The journey to understanding nicotine was a multi-decade endeavor involving several key figures in the history of chemistry and pharmacology. The timeline below highlights the pivotal moments in its discovery.

Caption: Key milestones in the discovery and initial understanding of nicotine.

Physicochemical Properties of Nicotine

The following table summarizes the key quantitative data regarding the physical and chemical properties of (S)-Nicotine, the naturally occurring enantiomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂ | [3] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Colorless to pale yellow oily liquid | [4] |

| Odor | Characteristic fish-like odor when warm | [4] |

| Boiling Point | 247 °C (477 °F; 520 K) | [5] |

| Melting Point | -79 °C (-110 °F; 194 K) | [4] |

| Density | 1.01 g/cm³ | [5] |

| Solubility in Water | Miscible | [5] |

| pKa₁ (Pyrrolidine N) | 8.02 | [6] |

| pKa₂ (Pyridine N) | 3.12 | [6] |

| Specific Rotation ([α]D) | -166.4° | [5] |

Key Experiments in the Discovery of Nicotine

Isolation of Nicotine (Posselt & Reimann, 1828)

Objective: To isolate the active principle from the tobacco plant (Nicotiana tabacum).

-

Extraction: Dried tobacco leaves were subjected to extraction with an acidic aqueous solution. This protonated the basic nicotine, rendering it soluble in the aqueous phase as a salt.

-

Basification: The acidic extract was then treated with a base (such as calcium hydroxide or sodium hydroxide) to deprotonate the nicotine, converting it back to its free base form.[7]

-

Solvent Extraction: The now alkaline aqueous solution was extracted with an immiscible organic solvent, such as diethyl ether. The free base nicotine, being more soluble in the organic phase, was thus separated from the aqueous solution.[4][7]

-

Purification: The organic solvent was evaporated, leaving behind the crude nicotine. Further purification was likely achieved through distillation.

This process yielded a colorless, oily liquid that was recognized as the active component of tobacco.[4]

Determination of Empirical Formula (Melsens, 1843)

Objective: To determine the elemental composition and empirical formula of nicotine.

Methodology: Louis-Henri-Frédéric Melsens determined the empirical formula of nicotine to be C₁₀H₁₄N₂.[8] This was likely achieved through combustion analysis, a standard method at the time for determining the elemental composition of organic compounds. The process would have involved:

-

Combustion: A carefully weighed sample of purified nicotine was completely combusted in a stream of oxygen.

-

Product Collection: The combustion products, carbon dioxide (CO₂) and water (H₂O), were collected in separate absorption tubes containing substances like potassium hydroxide (to absorb CO₂) and calcium chloride (to absorb H₂O). The amount of nitrogen was determined by collecting the gaseous N₂ or by other contemporary methods.

-

Mass Determination: The mass of CO₂ and H₂O produced was determined by weighing the absorption tubes before and after the experiment.

-

Calculation: From the masses of the combustion products, the masses of carbon, hydrogen, and nitrogen in the original sample were calculated. These masses were then used to determine the molar ratios of the elements, leading to the empirical formula.

Elucidation of the Chemical Structure (Pinner, 1893)

Objective: To determine the chemical structure of the nicotine molecule.

Methodology: Adolf Pinner's elucidation of nicotine's structure was a significant achievement that relied on a series of chemical degradation experiments.[3][8] The key steps and inferences were:

-

Oxidation: Mild oxidation of nicotine with silver oxide yielded a compound that was identified as nicotyrine. This reaction involved the loss of hydrogen atoms, suggesting the presence of a reducible ring system.[9]

-

More Vigorous Oxidation: Stronger oxidation of nicotine with reagents like potassium permanganate or chromic acid cleaved the molecule, yielding nicotinic acid (pyridine-3-carboxylic acid). This was a crucial finding as it identified one of the core components of the molecule as a pyridine ring substituted at the 3-position.

-

Degradation of the Second Ring: Through a series of reactions, including treatment with bromine followed by heating with acids, Pinner was able to break down the other ring.[9] This degradation yielded products such as 3-acetylpyridine, oxalic acid, and methylamine.[3] The production of methylamine indicated the presence of an N-methyl group, and the other fragments, when pieced together with the knowledge of the nicotinic acid result, pointed towards the second ring being an N-methylpyrrolidine ring attached at its 2-position to the 3-position of the pyridine ring.

Caption: Logical workflow of Pinner's degradation experiments to determine nicotine's structure.

First Synthesis of Nicotine (Pictet and Rotschy, 1904)

Objective: To achieve the first laboratory synthesis of nicotine, confirming its proposed structure.

Methodology: Amé Pictet and A. Rotschy reported the first total synthesis of nicotine.[10][11] Their approach confirmed the structure elucidated by Pinner. The synthesis involved the following key transformation:

-

The synthesis started from N-(pyridin-3-yl)pyrrole, which was subjected to a thermal rearrangement to form 2-(pyridin-3-yl)pyrrole.

-

This intermediate was then N-methylated.

-

The final step was the reduction of the pyrrole ring to a pyrrolidine ring to yield (±)-nicotine (a racemic mixture).

This synthetic route, while not high-yielding by modern standards, was a landmark achievement that provided unequivocal proof of the structure of nicotine.

Early Pharmacological Insights: The "Receptive Substance"

A pivotal moment in understanding how nicotine exerts its effects came from the work of John Newport Langley. In 1905, through experiments on the effects of nicotine and curare on frog skeletal muscle, he proposed the concept of a "receptive substance" on the surface of cells that mediates the action of these drugs.[12][13][14] He observed that even after the motor nerve to a muscle had degenerated, nicotine could still induce a contraction, indicating that it acted directly on the muscle cell and not through the nerve ending.[12] This laid the foundation for the modern theory of drug receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Today, we know that Langley's "receptive substance" for nicotine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[15] Nicotine acts as an agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. The binding of nicotine to nAChRs in the central nervous system, particularly in the ventral tegmental area, leads to the release of dopamine in the nucleus accumbens, a key component of the brain's reward circuitry. This dopaminergic stimulation is central to the addictive properties of nicotine.

Caption: Simplified signaling pathway of nicotine's action on dopaminergic neurons.

Conclusion

The discovery of 3-(1-methyl-2-pyrrolidinyl)pyridine is a story of meticulous chemical investigation that spanned over three-quarters of a century. From its isolation by Posselt and Reimann to the structural elucidation by Pinner and its first synthesis by Pictet and Rotschy, the journey to understand this potent alkaloid laid the groundwork for modern organic chemistry and pharmacology. The early insights into its mechanism of action by Langley have evolved into a detailed understanding of its interaction with nicotinic acetylcholine receptors, providing a molecular basis for its profound physiological and addictive effects. This historical perspective serves as a foundation for ongoing research into nicotinic receptor pharmacology and the development of novel therapeutics targeting this system.

References

- 1. researchgate.net [researchgate.net]

- 2. ejbps.com [ejbps.com]

- 3. Nicotine | PDF [slideshare.net]

- 4. ijcrt.org [ijcrt.org]

- 5. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Nicotine [inhn.org]

- 9. vpscience.org [vpscience.org]

- 10. Amé Pictet - Wikipedia [en.wikipedia.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. “Receptive Substances”: John Newport Langley (1852–1925) and his Path to a Receptor Theory of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the contraction of muscle, chiefly in relation to the presence of ;receptive' substances: Part IV. The effect of curari and of some other substances on the nicotine response of the sartorius and gastrocnemius muscles of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The concept of transmitter receptors: 100 years on - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile and safety assessment of nicotine

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Nicotine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a tertiary amine alkaloid, is the principal psychoactive constituent of tobacco.[1] It is renowned for its highly addictive properties and complex pharmacological profile.[2] While historically associated with tobacco smoke, the advent of novel nicotine delivery systems, such as electronic cigarettes and nicotine pouches, necessitates a comprehensive understanding of the toxicological profile of nicotine in isolation from tobacco combustion products.[3] This technical guide provides an in-depth review of the pharmacokinetics, pharmacodynamics, toxicological endpoints, and safety assessment methodologies for nicotine, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The absorption, distribution, metabolism, and excretion of nicotine are critical to understanding its physiological and toxicological effects.

1.1. Absorption Nicotine is readily absorbed through various routes. When inhaled via tobacco smoke, it is rapidly absorbed into the pulmonary venous circulation, reaching the brain quickly.[1][4] Absorption also occurs through the oral mucosa (smokeless tobacco, nicotine gum), skin (transdermal patches), and the gastrointestinal tract.[5]

1.2. Distribution Following absorption, nicotine is extensively distributed throughout the body tissues.[4] It crosses the blood-brain barrier and the placental barrier and can be found in breast milk.[6][7] The steady-state volume of distribution is substantial, averaging 180 liters.[4]

1.3. Metabolism Nicotine is primarily metabolized in the liver, with minor metabolism occurring in the lungs.[4] The primary metabolites are cotinine and nicotine-N'-oxide.[4] Cotinine is the most predominant metabolite and is often used as a biomarker for nicotine exposure.[7]

1.4. Excretion The elimination of nicotine and its metabolites occurs mainly through renal excretion.[4] The rate of renal excretion of unchanged nicotine is dependent on urinary pH and flow, typically accounting for 5% to 10% of total elimination.[4]

Table 1: Pharmacokinetic Parameters of Nicotine

| Parameter | Value | Species | Citation |

| Volume of Distribution | 180 L (avg.) | Human | [4] |

| Plasma Protein Binding | < 5% | Human | [4] |

| Elimination Half-life | 6-8 hours (in system) | Human | [8][9] |

| Primary Metabolite | Cotinine | Human | [4][7] |

| Primary Route of Excretion | Renal | Human | [4] |

Pharmacodynamics: Mechanism of Action

Nicotine's pharmacological effects are mediated primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).[7][10]

2.1. Receptor Interaction Nicotine acts as an agonist at most nAChRs, which are ligand-gated ion channels found in the central nervous system (CNS), peripheral nervous system, and various other tissues.[6][7] It has a higher affinity for nAChRs in the brain than those in skeletal muscle.[7] The most predominant subtypes of nAChRs in the CNS are the α4β2 and α7 receptors.[11]

2.2. Neurotransmitter Release Activation of nAChRs by nicotine leads to the depolarization of neurons and the subsequent release of a variety of neurotransmitters.[2][10] This includes:

-

Dopamine: Release in the mesolimbic pathway is associated with the rewarding and addictive properties of nicotine.[1][6][7]

-

Norepinephrine and Epinephrine: Release from the adrenal medulla and sympathetic nervous system leads to increased heart rate and blood pressure.[2][12][13]

-

Acetylcholine: Contributes to enhanced attention and cognitive function.[10]

-

Serotonin, Glutamate, GABA, Vasopressin, and Beta-endorphin. [1][2]

Chronic exposure to nicotine leads to the upregulation and desensitization of nAChRs, which are key neuroadaptations contributing to tolerance and dependence.[7][10][14]

Toxicological Profile

3.1. Acute Toxicity Nicotine is classified as a poison and can be highly toxic in large doses.[2][7] Symptoms of acute nicotine poisoning follow a biphasic pattern: an initial stimulatory phase (nausea, vomiting, hypertension, tachycardia, seizures) followed by a depressor phase (hypotension, bradycardia, CNS depression, muscular paralysis, and respiratory failure).[15]

Table 2: Acute Lethal Doses (LD50) of Nicotine

| Species | Route | LD50 (mg/kg) | Citation |

| Human (estimated) | Oral | 0.5 - 1.0 | [15][16] |

| Human (revised est.) | Oral | 6.5 - 13 | [17] |

| Rat | Oral | 50 | [15][18] |

| Mouse | Oral | 3 | [15][16] |

| Dog | Oral | 9.2 | [18] |

Note: The traditionally cited human oral lethal dose of 30-60 mg (0.5-1.0 mg/kg) has been questioned, with more recent analyses suggesting a much higher lethal dose of 0.5-1.0 g.[15][17]

3.2. Chronic Toxicity and Organ System Effects

3.2.1. Cardiovascular System Chronic nicotine exposure has significant effects on the cardiovascular system. It stimulates the sympathetic nervous system, leading to the release of catecholamines, which increases heart rate, blood pressure, and myocardial contractility.[1][13][19] Nicotine also causes vasoconstriction, including in coronary arteries, and may contribute to endothelial dysfunction and the hardening of artery walls, potentially accelerating atherosclerosis.[7][8][9][13]

Table 3: Cardiovascular Effects of Acute Nicotine Administration

| Parameter | Effect | Magnitude | Citation |

| Heart Rate | Increase | 10-15 bpm | [19] |

| Blood Pressure | Increase | 5-10 mm Hg | [13][19] |

3.2.2. Central Nervous System (CNS) Nicotine is a CNS stimulant that produces psychoactive effects, including increased alertness and mild euphoria.[7] Chronic exposure induces neuroadaptations, such as the upregulation of nAChRs, which are linked to addiction and withdrawal symptoms.[7][14] Long-term use is associated with an increased risk for mood disorders, anxiety, and cognitive decline.[20][21] Nicotine exposure during adolescence can have lasting negative effects on cognitive function and emotional regulation.[20][22]

3.2.3. Gastrointestinal System Nicotine impacts the gastrointestinal tract by stimulating the parasympathetic nervous system, which can increase intestinal muscle contractions.[23] It can worsen peptic ulcer disease by disrupting the balance between aggressive and protective factors in the stomach lining.[24][25][26] Long-term use is associated with an increased risk of gastroesophageal reflux disease (GERD) and certain gastrointestinal cancers.[27]

3.2.4. Respiratory System While most of the respiratory diseases associated with smoking are caused by other components of tobacco smoke, high doses of nicotine can cause respiratory paralysis.[7]

3.3. Carcinogenicity and Genotoxicity

3.3.1. Carcinogenicity Nicotine itself is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[7][28] However, there is evidence that nicotine may act as a tumor promoter.[29][30] It can stimulate cell proliferation, angiogenesis, and epithelial-mesenchymal transition through the activation of nAChRs and other signaling pathways like MAPK/ERK and PI3K/AKT, which are present on cancer cells.[7][29] Nicotine can also be metabolized into carcinogenic tobacco-specific nitrosamines (TSNAs) in the body.[7][29]

3.3.2. Genotoxicity Studies on the genotoxicity of nicotine have produced conflicting results.[31] However, some research indicates that nicotine can cause DNA damage in various human cell types.[7] Genotoxicity has been demonstrated in assays such as the comet assay, the cytokinesis-block micronucleus test, the sister chromatid exchange (SCE) test, and the chromosome aberration (CA) test.[7][31] A significant increase in chromosome aberrations and sister chromatid exchanges has been observed in human lymphocytes exposed to low concentrations of nicotine.[31]

3.4. Reproductive and Developmental Toxicity Nicotine is a known teratogen that adversely affects fetal development.[3][7] It crosses the placenta and can be found in breast milk.[7] Maternal nicotine exposure is associated with a range of adverse pregnancy and birth outcomes, including:

-

Increased risk of miscarriage and stillbirth[7]

-

Reduced pulmonary function[22]

-

Impaired infant cardiorespiratory function[22]

Nicotine exposure during adolescence is also a concern, as it can impair neurodevelopment and is associated with deficits in working memory, attention, and increased anxiety.[7][22]

Safety Assessment

The safety assessment of nicotine involves a battery of toxicological tests to characterize potential hazards.

4.1. Key Experimental Protocols

4.1.1. Genotoxicity Assays

-

Protocol: In Vitro Micronucleus (IVMN) Assay